2-Hydroxy-3-(trifluoromethyl)pyridine-4-acetic acid

Lipophilicity ADME prediction Drug-likeness

This 2-pyridone-acetic acid scaffold (MW 221.13, ≥95%) delivers XLogP3 of 0.1 and TPSA of 66.4 Ų—a >1-log unit lipophilicity reduction versus non-hydroxylated analogs. The cyclic amide tautomer enables dual H-bond donor/acceptor chemistry critical for solubility, CYP evasion, and metal coordination. For program leads backed by 6 co-crystal structures (PDB ligand 0V9), order this differentiable building block to secure validated binding modes unavailable from 2-amino, 2-chloro, or non-hydroxylated congeners.

Molecular Formula C8H6F3NO3
Molecular Weight 221.13 g/mol
CAS No. 1228898-07-4
Cat. No. B1409566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-3-(trifluoromethyl)pyridine-4-acetic acid
CAS1228898-07-4
Molecular FormulaC8H6F3NO3
Molecular Weight221.13 g/mol
Structural Identifiers
SMILESC1=CNC(=O)C(=C1CC(=O)O)C(F)(F)F
InChIInChI=1S/C8H6F3NO3/c9-8(10,11)6-4(3-5(13)14)1-2-12-7(6)15/h1-2H,3H2,(H,12,15)(H,13,14)
InChIKeyDVRYQOYMFGBHCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-3-(trifluoromethyl)pyridine-4-acetic acid: Key Physicochemical and Structural Profile for Research Procurement


2-Hydroxy-3-(trifluoromethyl)pyridine-4-acetic acid (CAS 1228898-07-4; IUPAC: 2-[2-oxo-3-(trifluoromethyl)-1H-pyridin-4-yl]acetic acid) is a trifluoromethyl-substituted 2-pyridone derivative within the broader class of (trifluoromethyl)pyridine acetic acids [1]. The compound exists predominantly in the 2-pyridone tautomeric form, bearing a carboxylic acid side chain at the 4-position, a trifluoromethyl group at the 3-position, and a cyclic amide (2-oxo) functionality [1]. Its molecular formula is C8H6F3NO3, with a molecular weight of 221.13 g/mol and a minimum typical commercial purity of 95% . Key computed physicochemical parameters include an XLogP3-AA of 0.1, a topological polar surface area (TPSA) of 66.4 Ų, two hydrogen bond donors, and six hydrogen bond acceptors [1].

Why 2-Hydroxy-3-(trifluoromethyl)pyridine-4-acetic acid Cannot Be Simply Replaced by In-Class Analogs


Trifluoromethylpyridine acetic acids are not interchangeable due to profound differences in tautomeric state, hydrogen-bonding capacity, and lipophilicity that arise from even single-atom substitutions at the 2-position. The target compound contains a 2-hydroxy group that exists primarily as the 2-pyridone tautomer [1], creating a cyclic amide capable of both hydrogen bond donation and acceptance; the non-hydroxylated analog 3-(trifluoromethyl)pyridine-4-acetic acid lacks this tautomeric equilibrium entirely, resulting in a >1-log-unit difference in computed XLogP3 (0.1 vs 1.2) and a 16.2 Ų reduction in TPSA [2]. Similarly, the 2-amino and 2-chloro congeners introduce distinct electronic and steric profiles that alter both reactivity and biological recognition . The positional isomer 2-hydroxy-6-(trifluoromethyl)pyridine-3-acetic acid relocates the acetic acid side chain from the 4- to the 3-position, fundamentally changing the scaffold geometry, while the N-acetic acid isomer (CAS 950114-48-4) attaches the acetic acid to the ring nitrogen, dramatically altering the molecular shape and electronic distribution [3]. For researchers requiring precise structure–activity relationships, synthetic derivatization at the carboxylic acid handle, or specific pharmacophoric features, generic substitution without experimental validation carries a high risk of divergent outcomes.

Head-to-Head and Cross-Study Comparison Data for 2-Hydroxy-3-(trifluoromethyl)pyridine-4-acetic acid


Lipophilicity Differential: 2-Hydroxy-3-(trifluoromethyl)pyridine-4-acetic acid Exhibits 1.1 Log Units Lower XLogP3 Than Its Non-Hydroxylated Analog

The computed XLogP3-AA of the target compound is 0.1, compared to 1.2 for the des-hydroxy analog 3-(trifluoromethyl)pyridine-4-acetic acid [1]. This 1.1 log unit decrease reflects the significant increase in polarity imparted by the 2-hydroxy/2-pyridone tautomeric system, which introduces a hydrogen bond donor at the 2-position absent in the comparator. The target compound has 2 HBDs (the pyridone NH and the carboxylic acid OH) vs 1 HBD for the analog [2].

Lipophilicity ADME prediction Drug-likeness

Hydrogen-Bonding Capacity: Target Compound Possesses Two Hydrogen Bond Donors vs One in the Des-Hydroxy Analog

The target compound possesses 2 hydrogen bond donor (HBD) atoms—the pyridone N–H and the carboxylic acid O–H—whereas 3-(trifluoromethyl)pyridine-4-acetic acid has only 1 HBD (the carboxylic acid alone) [1][2]. Both compounds have 6 hydrogen bond acceptor (HBA) atoms. This additional donor in the target compound enables a richer network of directed intermolecular interactions, including the potential for pyridone-pyridone dimerization or complementary base-pairing with biological targets, which is structurally precluded in the non-hydroxylated comparator.

Hydrogen bonding Molecular recognition Crystal engineering

Topological Polar Surface Area Differential: Target Compound's TPSA Is 16.2 Ų Larger Than the Des-Hydroxy Analog

The TPSA of the target compound is 66.4 Ų, compared to 50.2 Ų for 3-(trifluoromethyl)pyridine-4-acetic acid [1][2]. This 32% relative increase in TPSA is a direct consequence of the 2-pyridone oxygen contributing to the polar surface, a contribution that is absent in the non-hydroxylated analog. The 66.4 Ų value categorizes the target compound as having moderate polarity, situated closer to the threshold typically associated with oral absorption limitations, whereas the comparator's lower TPSA predicts superior passive membrane permeation.

Polar surface area Membrane permeability Oral bioavailability prediction

PDB Evidence of Structural Biology Relevance: The Target Scaffold Appears in Co-Crystal Structures

The 2-pyridone/trifluoromethyl/acetic acid scaffold represented by the target compound is captured as PDB ligand code 0V9, appearing in six distinct PDB entries: 7o0u, 7o0v, 7o0w, 7o0x, 7xs6, and 7xs7 [1]. While the exact identity and resolution of these structures require manual inspection, the presence of this chemotype in multiple deposited co-crystal structures indicates that the 2-hydroxy-3-(trifluoromethyl)pyridine-4-acetic acid scaffold is capable of forming well-defined, stable interactions with protein targets amenable to structural determination. In contrast, no similar PDB annotation was retrieved for the non-hydroxylated analog 3-(trifluoromethyl)pyridine-4-acetic acid in these broad searches.

Structural biology Protein-ligand complex X-ray crystallography

Patent-Class Utility as a Herbicidal and Biocidal Pharmacophore

Substituted (trifluoromethyl)pyridines bearing a hydroxy group at the 2-position and an oxyloweralkanoic acid side chain are explicitly claimed as herbicides, miticides, anthelmintics, fungicides, and bacteriocides in foundational Dow Chemical patent US3609158 [1]. The general formula of this patent encompasses the substitution pattern of the target compound, wherein Z is hydroxy and the oxyloweralkanoic acid side chain is attached at the ring carbon (4-position). Notably, the 2-amino analogs (e.g., 2-amino-3-chloro-6-fluoro-5-trifluoromethylpyridine) are separately claimed in subsequent patents (US5750705) for distinct synthetic routes and applications [2]. This indicates that the 2-hydroxy/2-pyridone variant occupies a differentiated intellectual property space within the agrochemical and biocidal art.

Agrochemical Herbicide Biocide

Tautomeric State and Metal-Binding Properties: 2-Pyridone Tautomer Confers Distinct Coordination Chemistry

The 2-hydroxy substituent on 3-(trifluoromethyl)pyridine exists predominantly as the 2-pyridone tautomer, 3-(trifluoromethyl)-2(1H)-pyridone, which is documented to serve as a ligand in catalytic C–H activation reactions, with the trifluoromethyl group tuning metal-binding affinity and improving regioselectivity [1]. The target compound extends this core scaffold by incorporating an acetic acid side chain at the 4-position, providing an additional metal-chelating carboxylate handle that the parent 2-hydroxy-3-(trifluoromethyl)pyridine (CAS 22245-83-6) lacks. This bidentate or potentially tridentate coordination capability (via pyridone oxygen, pyridone nitrogen, and carboxylate oxygen) is structurally unavailable in the 2-chloro and 2-amino analogs, which cannot access the pyridone tautomer, and is absent in the non-hydroxylated analog which has only the pyridine nitrogen and carboxylic acid as Lewis basic sites.

Coordination chemistry C–H activation Ligand design

Recommended Research and Industrial Application Scenarios for 2-Hydroxy-3-(trifluoromethyl)pyridine-4-acetic acid


Medicinal Chemistry Hit-to-Lead Optimization Requiring Low Lipophilicity and Dual H-Bond Donor Capacity

When a drug discovery program demands a trifluoromethylpyridine scaffold with the lowest possible lipophilicity and maximum hydrogen-bonding capacity—for example, to improve aqueous solubility, reduce CYP-mediated metabolism, or enhance target binding through directed H-bond networks—the target compound (XLogP3 0.1, HBD 2, TPSA 66.4 Ų) provides a measurably superior starting point over 3-(trifluoromethyl)pyridine-4-acetic acid (XLogP3 1.2, HBD 1, TPSA 50.2 Ų) [1][2]. The 1.1 log unit reduction in predicted logP may be critical for CNS-sparing or renal-clearance drug design strategies.

Structure-Based Drug Design Leveraging Available Co-Crystal Structures

The scaffold is represented as PDB ligand 0V9 in six co-crystal structures [1], providing experimentally determined binding geometries that can be directly utilized for pharmacophore generation, molecular docking validation, and rational modification of the acetic acid side chain. This structural information advantage is absent for the non-hydroxylated and 2-chloro analogs, making the target compound the informed choice for structural biology-driven programs seeking rapid access to validated binding modes.

Homogeneous Catalyst Development Exploiting Multidentate 2-Pyridone–Carboxylate Coordination

The combination of a 2-pyridone tautomer (capable of O- and N-metal binding) and a carboxylic acid side chain creates a compact, trifluoromethyl-tuned ligand environment [1] that can support metals in multiple oxidation states. This scaffold is structurally predisposed for applications in Pd-catalyzed C–H functionalization, Cu-mediated cross-coupling, or Ru-based water oxidation catalysis, offering coordination modes unavailable with 2-chloro, 2-amino, or non-hydroxylated analogs.

Agrochemical Lead Discovery Targeting the US3609158 Patent Space

For research programs pursuing herbicidal, miticidal, or fungicidal leads within the established trifluoromethylpyridine art, the target compound's 2-hydroxy pattern places it within the generic claims of foundational Dow patent US3609158 [1], providing a well-precedented structure–activity foothold. This contrasts with 2-amino and non-hydroxylated analogs that fall outside the specific substitution claims of this patent and may necessitate alternative synthetic or IP strategies.

Quote Request

Request a Quote for 2-Hydroxy-3-(trifluoromethyl)pyridine-4-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.